BenchChemオンラインストアへようこそ!

Valbenazine tosylate

Target Engagement PET Imaging Pharmacodynamics

Valbenazine tosylate (CAS 1639208-54-0) is the di-p-toluenesulfonate salt of valbenazine, a slow-release prodrug that converts to [+]-α-HTBZ (Ki ~3 nM). It delivers >66-fold VMAT2/VMAT1 selectivity, a 15–22 h half-life for once-daily dosing, and 76.5% target occupancy at therapeutic doses—roughly double deutetrabenazine XR. Supplied as stable crystalline Form I (per WO2017075340A1), the same polymorph used in commercial drug formulation, ensuring batch-to-batch consistency for PET imaging, quality control, and solid-state research.

Molecular Formula C38H54N2O10S2
Molecular Weight 763.0 g/mol
CAS No. 1639208-54-0
Cat. No. B611625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValbenazine tosylate
CAS1639208-54-0
SynonymsValbenazine tosylate;  NBI-98854;  NBI 98854;  NBI98854;  MT-5199;  MT 5199;  MT5199;  NBI-98854 ditosylate;  Valbenazine ditosylate;  Valbenazine tosylate;  Ingrezza; 
Molecular FormulaC38H54N2O10S2
Molecular Weight763.0 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC
InChIInChI=1S/C24H38N2O4.2C7H8O3S/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4;2*1-6-2-4-7(5-3-6)11(8,9)10/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3;2*2-5H,1H3,(H,8,9,10)/t17-,19-,20-,23+;;/m1../s1
InChIKeyBXGKAGLZHGYAMW-TZYFFPFWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Valbenazine Tosylate (CAS: 1639208-54-0) – A Highly Selective VMAT2 Inhibitor for Differentiated Therapeutic Intervention


Valbenazine tosylate is the di-p-toluenesulfonate salt of valbenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor. It functions as a potent, selective inhibitor of human VMAT2 (Ki ~150 nM) with no appreciable binding affinity for VMAT1 (Ki >10 µM) [1]. Valbenazine is a slow-release prodrug that is rapidly absorbed and converted to the single high-affinity active metabolite [+]-α-dihydrotetrabenazine ([+]-α-HTBZ; Ki ~3 nM), which is responsible for its sustained pharmacodynamic activity [2]. The compound is FDA-approved for the treatment of tardive dyskinesia (TD) in adults and for chorea associated with Huntington's disease, and is commercially distributed under the brand name Ingrezza® [3]. As a tosylate salt, valbenazine tosylate exists in multiple crystalline polymorphic forms, with Form I being the most stable and preferred crystalline form for pharmaceutical formulation and scaled-up API production [4].

Why Valbenazine Tosylate Cannot Be Interchanged with Tetrabenazine or Deutetrabenazine


Valbenazine tosylate possesses a distinct pharmacological, pharmacokinetic, and physicochemical profile that precludes direct substitution with the other FDA-approved VMAT2 inhibitors, tetrabenazine and deutetrabenazine. Key differentiators include a >66-fold selectivity for VMAT2 over VMAT1, a plasma half-life of 15–22 hours enabling once-daily dosing versus the 2–3 times daily regimen required for tetrabenazine [1], and a unique metabolic pathway yielding a single high-affinity active metabolite ([+]-α-HTBZ; Ki ~3 nM) compared to the multiple, lower-affinity metabolites generated by deutetrabenazine [2]. In a head-to-head PET imaging study, valbenazine demonstrated approximately two-fold higher VMAT2 target occupancy (76.5%) compared to deutetrabenazine XR (38.3%) at therapeutic doses, underscoring substantial differences in target engagement [3]. Furthermore, the specific crystalline polymorph (Form I) of valbenazine tosylate used in commercial formulation confers distinct stability and manufacturing properties that are not replicated by alternative salts or solid-state forms [4].

Quantitative Evidence for Valbenazine Tosylate Differentiation Versus Closest Comparators


VMAT2 Target Occupancy: Valbenazine Achieves 2-Fold Higher Engagement Than Deutetrabenazine XR

In the first and only head-to-head PET imaging study comparing valbenazine to deutetrabenazine extended-release (AUSTEDO XR), valbenazine demonstrated a least squares mean VMAT2 target occupancy of approximately 76.5% compared to 38.3% for deutetrabenazine XR at therapeutic doses [1]. This represents an absolute difference of 38.2 percentage points and a relative increase of approximately two-fold in target engagement [1]. The study utilized a linear mixed-effects model with eight participants completing four PET visits each, with valbenazine administered at 40 mg or 80 mg and deutetrabenazine XR at 24 mg or 48 mg [1].

Target Engagement PET Imaging Pharmacodynamics VMAT2 Occupancy

Plasma Half-Life and Dosing Frequency: Once-Daily Dosing Enabled by 15–22 Hour Half-Life

Valbenazine and its active metabolite [+]-α-HTBZ exhibit a terminal elimination half-life of 15–22 hours [1]. This extended half-life supports once-daily oral dosing [1]. In contrast, tetrabenazine has a half-life of only 5–7 hours, necessitating three times daily dosing [1]. Deutetrabenazine, with a half-life of 9–10 hours, requires twice-daily dosing [1]. The longer half-life of valbenazine is attributed to its slow-release prodrug design, wherein the valine ester is gradually hydrolyzed to release the active metabolite [+]-α-HTBZ over an extended period [2].

Pharmacokinetics Half-Life Dosing Regimen Patient Adherence

VMAT2 Selectivity: >66-Fold Selectivity Over VMAT1 with Minimal Off-Target Binding

Valbenazine inhibits human VMAT2 with a Ki of approximately 150 nM while displaying no appreciable binding affinity for VMAT1 (Ki >10 µM) [1]. This corresponds to a selectivity ratio of >66:1 for VMAT2 over VMAT1 [1]. In broad receptor profiling, valbenazine and its active metabolite [+]-α-HTBZ demonstrated no appreciable binding affinity (Ki >5,000 nM) for dopaminergic (including D2), serotonergic (including 5HT2B), adrenergic, histaminergic, or muscarinic receptors [1]. Additionally, valbenazine is a specific inhibitor of VMAT2 with minimal off-target interactions at more than 80 other receptor transporters and ion channels [2]. In contrast, tetrabenazine exhibits measurable VMAT1 inhibition, which has been associated with gastrointestinal and autonomic adverse effects [3].

Selectivity VMAT1 Off-Target Effects Safety Pharmacology

Clinical Efficacy: Valbenazine 80 mg Reduces AIMS Score by 3.2 Points vs 0.1 for Placebo

In the pivotal Phase 3 KINECT 3 trial (N=234 adults with moderate to severe tardive dyskinesia), valbenazine 80 mg once daily produced a mean reduction from baseline in Abnormal Involuntary Movement Scale (AIMS) total score (items 1–7) of 3.2 points at Week 6, compared to 0.1 points for placebo [1]. The 40 mg dose produced a 1.9-point reduction [1]. The least-squares mean difference versus placebo was 3.1 points for the 80 mg dose (p<0.001) [1]. Baseline AIMS scores were 9.8 ± 4.1 for the 40 mg group, 10.4 ± 3.6 for the 80 mg group, and 9.9 ± 4.3 for placebo [1]. Importantly, patients continuing valbenazine in the 42-week open-label extension maintained and further improved symptom control, with sustained AIMS score reductions observed [2].

Clinical Efficacy AIMS Score Tardive Dyskinesia Phase 3 Trial

Crystalline Form Stability: Form I Polymorph Demonstrates Superior Physical Stability for API Manufacturing

Patent WO2017075340A1 discloses six distinct crystalline forms (Forms I–VI) of valbenazine tosylate, with Form I identified as possessing the most favorable physicochemical properties among all disclosed crystalline forms [1]. Form I exhibits superior stability compared to other polymorphs and amorphous forms under standard storage conditions, making it the preferred crystalline form for pharmaceutical formulation and scaled-up API production [1]. Crystalline valbenazine tosylate (specifically Form I) is the only solid-state form currently used in drug formulation and commercial API manufacturing [2]. Alternative salts such as valbenazine oxalate Form A1 have been developed to address limitations in stability and purification capability observed with valbenazine tosylate in some contexts, but tosylate Form I remains the established commercial standard [3].

Polymorph Crystallinity API Manufacturing Solid-State Chemistry

Analytical Characterization: Validated Stability-Indicating LC Method for Quality Control

A validated stability-indicating liquid chromatography (LC) method has been developed for the quantitative determination of valbenazine tosylate and its forced degradation products [1]. The method utilizes a Shimadzu ODS Shim-pack Solar column (250 × 4.6 mm, 5 µm) with acetonitrile/water (90:10) mobile phase at 1 mL/min flow rate and UV detection at 210 nm [1]. The retention time of valbenazine tosylate was observed to be 7.2 minutes, with degradation product peaks well resolved from the parent drug peak [1]. The method demonstrated good linearity over a concentration range of 1–20 µg/mL and was validated for accuracy, precision, and robustness according to ICH guidelines [1]. Forced degradation kinetic studies revealed that the drug follows first-order kinetics under base degradation conditions [1].

Analytical Method Stability-Indicating HPLC Quality Control

Valbenazine Tosylate: Evidence-Based Research and Procurement Application Scenarios


Target Engagement Studies Requiring Quantifiable VMAT2 Occupancy Measurements

For researchers designing positron emission tomography (PET) imaging studies to quantify VMAT2 target engagement in vivo, valbenazine tosylate serves as a validated reference compound with established occupancy benchmarks. Valbenazine achieves 76.5% VMAT2 target occupancy at therapeutic doses (40–80 mg), approximately two-fold higher than deutetrabenazine XR (38.3%) in head-to-head PET assessment [6]. This quantifiable difference makes valbenazine a suitable positive control for occupancy studies and provides a benchmark for evaluating novel VMAT2-targeting compounds. The single high-affinity active metabolite profile (Ki ~3 nM for [+]-α-HTBZ) offers a cleaner pharmacodynamic signal compared to compounds generating multiple metabolites with variable affinities .

Formulation Development Requiring Well-Characterized Crystalline Polymorphs

For pharmaceutical scientists developing solid oral dosage forms of valbenazine or evaluating alternative salts, crystalline Form I valbenazine tosylate represents the industry-standard reference material. This polymorph, identified in patent WO2017075340A1 as possessing the most favorable physicochemical properties among six disclosed crystalline forms, exhibits superior stability and is used exclusively in commercial drug formulation and scaled-up API production [6]. Comparative assessment of alternative solid-state forms (e.g., amorphous dispersions, other tosylate polymorphs, or alternative salts such as oxalate Form A1) requires Form I as the benchmark for stability, dissolution, and manufacturability comparisons .

Analytical Method Development and Quality Control for API Procurement

For analytical chemists and quality control laboratories, valbenazine tosylate procurement should be supported by the availability of validated, stability-indicating analytical methods. A fully validated LC method has been published with retention time of 7.2 minutes, linearity over 1–20 µg/mL, and successful resolution of degradation products under forced degradation conditions [6]. This method can be adopted or adapted for in-house quality control, batch release testing, and stability monitoring of valbenazine tosylate API. Additionally, first-order derivative UV spectrophotometric methods have been validated for estimation of valbenazine in bulk and formulation, providing cost-effective alternatives for routine analysis .

Comparative Pharmacology Studies of VMAT2 Inhibitors

For pharmacologists and drug discovery scientists evaluating novel VMAT2 inhibitors, valbenazine tosylate serves as a critical comparator compound due to its well-defined selectivity profile. Valbenazine demonstrates >66-fold selectivity for VMAT2 (Ki ~150 nM) over VMAT1 (Ki >10 µM) and minimal off-target binding to >80 receptors, transporters, and ion channels (Ki >5,000 nM) [6]. This selectivity profile contrasts with earlier-generation VMAT2 inhibitors like tetrabenazine, which exhibits measurable VMAT1 inhibition and shorter half-life (5–7 hours) . Valbenazine's prodrug design yielding a single high-affinity metabolite ([+]-α-HTBZ; Ki ~3 nM) provides a simplified metabolic profile for interpreting structure-activity relationships compared to compounds with complex or multiple active metabolites [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valbenazine tosylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.